Terbuthylazine-d5: A Technical Guide for Researchers
Terbuthylazine-d5: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of Terbuthylazine-d5 for Researchers, Scientists, and Drug Development Professionals.
Introduction
Terbuthylazine-d5 is the deuterium-labeled form of Terbuthylazine, a triazine herbicide.[1][2] In the realm of analytical chemistry and drug development, isotopically labeled compounds like Terbuthylazine-d5 are indispensable tools. The incorporation of five deuterium atoms into the ethyl group of the Terbuthylazine molecule renders it chemically identical to the parent compound but mass-shifted. This unique property makes it an ideal internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] Its use allows for the precise and accurate quantification of Terbuthylazine in various complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.[3]
The parent compound, Terbuthylazine, functions as a selective herbicide by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1][4] Understanding the properties and applications of Terbuthylazine-d5 is therefore critical for researchers monitoring the environmental fate of Terbuthylazine and for those in drug development studying the pharmacokinetics and metabolism of related compounds.[4]
Chemical Structure and Properties
Terbuthylazine-d5 is characterized by the substitution of five hydrogen atoms with deuterium on the N-ethyl group of the Terbuthylazine molecule.
Caption: Chemical structure of Terbuthylazine-d5.
Table 1: Physicochemical Properties of Terbuthylazine-d5
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁D₅ClN₅ | [1] |
| Molecular Weight | 234.74 g/mol | [1] |
| CAS Number | 222986-60-9 | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | CC(C)(C)NC1=NC(Cl)=NC(NC([2H])([2H])C([2H])([2H])[2H])=N1 | [1] |
| Purity | ≥98% | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Mechanism of Action of Parent Compound: Terbuthylazine
Terbuthylazine, the non-labeled analogue of Terbuthylazine-d5, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By blocking this pathway, Terbuthylazine deprives the plant of essential amino acids, leading to growth inhibition and eventual death.
Caption: Inhibition of Acetolactate Synthase by Terbuthylazine.
Experimental Protocols
The primary application of Terbuthylazine-d5 is as an internal standard in isotope dilution mass spectrometry for the quantification of Terbuthylazine. Below are representative experimental protocols for the analysis of Terbuthylazine in water and biological matrices.
Analysis of Terbuthylazine in Water by GC-MS
This protocol is adapted from methodologies used for the analysis of triazine pesticides in drinking water.
1. Sample Preparation and Extraction:
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To a 250 mL water sample, add a known amount of Terbuthylazine-d5 solution as the internal standard.
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Perform solid-phase extraction (SPE) using a C18 cartridge.
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Wash the cartridge with deionized water.
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Elute the analytes with an appropriate solvent such as ethyl acetate or a mixture of dichloromethane and methanol.
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Dry the eluate over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.
2. GC-MS Instrumental Analysis:
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Gas Chromatograph (GC):
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode at 250°C.
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Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (suggested):
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Terbuthylazine: m/z 229 (M+), 214, 173
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Terbuthylazine-d5: m/z 234 (M+), 219, 178
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-
Analysis of Terbuthylazine in Biological Matrices (e.g., Urine, Hair) by LC-MS/MS
This protocol is based on methods for biomonitoring of Terbuthylazine exposure.
1. Sample Preparation and Extraction:
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Urine: To 1 mL of urine, add a known amount of Terbuthylazine-d5 internal standard. Perform SPE on a mixed-mode cation exchange cartridge. Elute with a basic organic solvent mixture.
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Hair: Decontaminate hair samples by washing. Pulverize or cut the hair into small segments. To a known weight of hair, add the Terbuthylazine-d5 internal standard and extract with methanol under sonication.
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Evaporate the solvent from the eluate/extract and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
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-
Tandem Mass Spectrometer (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
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Terbuthylazine: Precursor ion m/z 230.1 -> Product ions (e.g., m/z 174.1, 118.1)
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Terbuthylazine-d5: Precursor ion m/z 235.1 -> Product ions (e.g., m/z 179.1, 123.1)
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Quantitative Data
The use of Terbuthylazine-d5 as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of analytical methods employing this standard.
Table 2: Performance Characteristics of Analytical Methods Using Terbuthylazine-d5
| Parameter | Water (GC-MS) | Urine (LC-MS/MS) | Hair (LC-MS/MS) | Reference |
| Limit of Detection (LOD) | ~0.005 µg/L | ~0.1 µg/L | ~0.01 ng/mg | [6] |
| Limit of Quantification (LOQ) | ~0.015 µg/L | 0.25 µg/L | ~0.03 ng/mg | [6] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | [6] |
| Recovery | 90-110% | 85-115% | 80-120% | [6] |
| Precision (RSD) | <15% | <15% | <20% | [6] |
Experimental Workflow
The general workflow for the quantitative analysis of Terbuthylazine using Terbuthylazine-d5 as an internal standard is depicted below.
Caption: General workflow for IDMS using Terbuthylazine-d5.
Conclusion
Terbuthylazine-d5 is a critical analytical tool for the accurate and precise quantification of the herbicide Terbuthylazine in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry methods helps to overcome matrix effects and variations in sample processing, ensuring high-quality data. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application. The provided data and workflows serve as a valuable resource for the development and validation of analytical methods for Terbuthylazine and related compounds.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terbuthylazine-(ethyl-d5) analytical standard | 222986-60-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
